molecular formula C9H7N3 B1291792 6-Amino-1H-indole-4-carbonitrile CAS No. 885518-24-1

6-Amino-1H-indole-4-carbonitrile

Cat. No. B1291792
CAS RN: 885518-24-1
M. Wt: 157.17 g/mol
InChI Key: FAZCSULILFKNOZ-UHFFFAOYSA-N
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Description

6-Amino-1H-indole-4-carbonitrile is a compound that belongs to the class of indoles, which are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The indole core is a common motif in medicinal chemistry, and modifications on this scaffold can lead to compounds with diverse biological activities. The papers provided discuss various synthetic methods and chemical properties of related indole derivatives, which can offer insights into the chemistry of this compound.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach is the four-component cyclocondensation, which has been used to synthesize 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malanonitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent, providing high yields and avoiding toxic catalysts and solvents . Another method involves the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, leading to the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . Additionally, a convenient four-component synthesis has been developed for the synthesis of 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles, using carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate in ethanol with triethylamine as a catalyst .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution at the 6-position with an amino group and at the 4-position with a carbonitrile group can influence the electronic properties and reactivity of the molecule. For instance, the crystal structure of a related compound, 2-amino-6-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-phenylpyridine-3-carbonitrile, was established by X-ray diffraction, which can provide insights into the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group can act as a nucleophile in substitution reactions, while the carbonitrile group can be involved in nitrile cyclization reactions. The synthesis of 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles is based on the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles, demonstrating the reactivity of the nitrile group in cyclization reactions . Moreover, the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile involves the reaction of an imino compound with 1-chloroacetophenone, indicating the potential for nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the amino and carbonitrile groups can affect the compound's solubility, boiling point, melting point, and stability. These properties are essential for the compound's application in chemical synthesis and pharmaceutical development. The papers provided do not directly discuss the physical properties of this compound, but the synthesis and characterization of similar compounds can provide a basis for inferring its properties. For example, the use of deep eutectic solvents in synthesis can suggest solubility trends, and the characterization techniques such as NMR and IR spectroscopy can provide information on the compound's purity and functional groups .

Scientific Research Applications

Chemical Synthesis and Modifications

6-Amino-1H-indole-4-carbonitrile serves as a key intermediate in the synthesis of complex indole alkaloids and derivatives, which are of significant interest in organic chemistry due to their biological and pharmacological properties. The diverse methodologies for indole synthesis, including the Fischer, Reissert, and Bartoli syntheses, highlight the adaptability of indole derivatives in chemical transformations. These synthetic routes provide access to a wide array of indole-based compounds, underscoring the utility of this compound in facilitating the construction of indole frameworks with various functionalizations for further application in medicinal chemistry and material science (Taber & Tirunahari, 2011).

Analytical Applications

The reaction of ninhydrin with primary amino groups, including those on indole derivatives like this compound, forms the basis for analytical techniques used in biochemistry and forensic science. This reactivity is exploited in various analytical applications for the detection, isolation, and quantification of amino acids, peptides, and proteins across a broad spectrum of disciplines, demonstrating the importance of this compound in analytical methodologies (Friedman, 2004).

Biological and Environmental Research

In environmental and biological contexts, indole derivatives, including this compound, are investigated for their role in microbial interactions, plant growth regulation, and as potential modulators of biological pathways. Studies on bacterial catabolism of indole-3-acetic acid (a related indole derivative) provide insights into the microbial metabolism of indole compounds, which has implications for understanding microbial ecology, bioremediation, and the synthesis of value-added products from indole-based substrates (Laird, Flores, & Leveau, 2020).

Material Science

The functionalization of quantum dots with amino acids, including derivatives related to this compound, enhances their electronic and optical properties. This functionalization leads to the development of sustainable, biocompatible materials with potential applications in optoelectronics, sensors, and energy storage systems. The versatility of amino acid-functionalized quantum dots underscores the role of indole derivatives in advancing material science technologies (Ravi et al., 2021).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Indole derivatives, including 6-Amino-1H-indole-4-carbonitrile, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important in the development of various drugs and have applications in treating a range of disorders .

properties

IUPAC Name

6-amino-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-6-3-7(11)4-9-8(6)1-2-12-9/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZCSULILFKNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646106
Record name 6-Amino-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885518-24-1
Record name 6-Amino-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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